molecular formula C13H17F2NO B5207598 [1-(2,6-difluorobenzyl)-2-piperidinyl]methanol

[1-(2,6-difluorobenzyl)-2-piperidinyl]methanol

Cat. No. B5207598
M. Wt: 241.28 g/mol
InChI Key: OJRHHMJDIOJUSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2,6-difluorobenzyl)-2-piperidinyl]methanol, also known as DF-MP-39, is a synthetic compound that has been of great interest to researchers due to its potential applications in scientific research.

Scientific Research Applications

[1-(2,6-difluorobenzyl)-2-piperidinyl]methanol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of G protein-coupled receptors (GPCRs), which play a key role in many physiological processes. [1-(2,6-difluorobenzyl)-2-piperidinyl]methanol has been used to study the function of specific GPCRs, including the dopamine D2 receptor, the adenosine A1 receptor, and the serotonin 5-HT1A receptor.

Mechanism of Action

[1-(2,6-difluorobenzyl)-2-piperidinyl]methanol acts as a positive allosteric modulator of GPCRs, meaning that it enhances the activity of these receptors without directly binding to the receptor site. It has been shown to increase the affinity of GPCRs for their endogenous ligands, resulting in increased signaling activity.
Biochemical and Physiological Effects
[1-(2,6-difluorobenzyl)-2-piperidinyl]methanol has been shown to have a variety of biochemical and physiological effects. In addition to modulating GPCR activity, it has been shown to increase the release of dopamine and acetylcholine in the brain, which may have implications for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using [1-(2,6-difluorobenzyl)-2-piperidinyl]methanol in lab experiments is its specificity for GPCRs, which allows researchers to study the function of these receptors in a more targeted manner. However, one limitation is that its effects on different GPCRs can vary, making it important for researchers to carefully choose which receptor they are studying.

Future Directions

There are many potential future directions for research on [1-(2,6-difluorobenzyl)-2-piperidinyl]methanol. One area of interest is its potential applications in the treatment of neurological disorders, particularly those involving GPCRs. Additionally, further research is needed to fully understand the mechanism of action of [1-(2,6-difluorobenzyl)-2-piperidinyl]methanol and its effects on different GPCRs. Finally, there is potential for the development of new compounds based on [1-(2,6-difluorobenzyl)-2-piperidinyl]methanol that may have even greater specificity and potency for GPCRs.

Synthesis Methods

[1-(2,6-difluorobenzyl)-2-piperidinyl]methanol is synthesized through a multi-step process involving the reaction of 2,6-difluorobenzyl chloride with piperidine followed by reduction with sodium borohydride. The final product is obtained through purification using chromatography techniques.

properties

IUPAC Name

[1-[(2,6-difluorophenyl)methyl]piperidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO/c14-12-5-3-6-13(15)11(12)8-16-7-2-1-4-10(16)9-17/h3,5-6,10,17H,1-2,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRHHMJDIOJUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)CC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-[(2,6-Difluorophenyl)methyl]piperidin-2-yl]methanol

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